Bienvenue dans la boutique en ligne BenchChem!

A 438079 hydrochloride

P2X7 receptor neuroinflammation species pharmacology

A-438079 HCl is a high-purity (≥98%) competitive P2X7 antagonist with a clean selectivity profile, showing minimal off-target activity across 75+ receptors and ion channels. Its well-characterized species-dependent potency (IC50: 100-300 nM) makes it an essential calibration standard for cross-species P2X7 studies. Validated in neuropathic pain (SNL, CCI) and seizure models (15 mg/kg i.p.) with superior neuroprotection over phenobarbital. Ensure experimental reproducibility with this well-defined tool compound.

Molecular Formula C13H10Cl3N5
Molecular Weight 342.6 g/mol
CAS No. 899431-18-6
Cat. No. B1663860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 438079 hydrochloride
CAS899431-18-6
Molecular FormulaC13H10Cl3N5
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.O.Cl
InChIInChI=1S/C13H9Cl2N5.ClH/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;/h1-7H,8H2;1H
InChIKeyMBTJFFMIPPMRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl Pyridine HCl Hydrate (CAS 899431-18-6) Sourcing & Technical Specifications


3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine hydrochloride hydrate (CAS 899431-18-6), commonly designated A-438079 HCl, is a research-grade, tetrazole-containing competitive antagonist of the P2X7 purinergic receptor . This compound exhibits high purity (≥98% by HPLC) and is typically supplied as a solid powder soluble in DMSO . Its molecular formula is C13H10Cl3N5 with a molecular weight of 342.61 g/mol . The compound is structurally defined by a 2,3-dichlorophenyl group linked via a tetrazole bridge to a methylpyridine moiety, and it is provided as a hydrochloride hydrate salt .

Why Generic 'P2X7 Antagonist' Substitution Compromises A-438079 HCl Research Outcomes


Broad categorization as a 'P2X7 antagonist' is insufficient for scientific procurement because not all P2X7 antagonists share identical potency, species selectivity, off-target profiles, or experimental utility. A-438079 HCl demonstrates a unique combination of competitive antagonism, high potency (pIC50 = 6.9), and proven efficacy in specific neuropathic pain and seizure models that cannot be assumed for alternative P2X7 blockers [1]. Unlike less selective antagonists such as KN-62, which exhibits off-target calmodulin kinase inhibition, A-438079 HCl displays minimal activity across a panel of 75 diverse receptors, enzymes, and ion channels, ensuring experimental specificity . Furthermore, its species-dependent potency profile (e.g., IC50 = 100 nM in rat vs. 300 nM in human P2X7 receptors) necessitates precise compound selection for cross-species study design [2]. Generic substitution without considering these quantitative differentiators risks irreproducible data, ambiguous mechanistic conclusions, and wasted research resources.

A-438079 HCl: Head-to-Head Comparative Data for Informed Procurement


A-438079 HCl vs. A-740003: Species-Dependent P2X7 Potency Comparison

In a direct comparative study of recombinant P2X7 receptors across three species, A-438079 HCl demonstrated differential potency compared to the alternative antagonist A-740003 [1]. A-438079 HCl exhibited IC50 values of 0.28 µM (mouse), 0.22 µM (rat), and 0.07 µM (human) in a fluorometric Ca2+ assay using HEK293 cells stably expressing the respective P2X7 receptors [1]. In contrast, A-740003 displayed IC50 values of 0.12 µM (mouse), 0.02 µM (rat), and 0.001 µM (human) in the same assay [1]. This data set reveals that A-438079 HCl is ~3.5-fold more potent at human P2X7 receptors than A-740003 (0.07 µM vs 0.001 µM), whereas A-740003 is ~11-fold more potent at rat P2X7 receptors (0.02 µM vs 0.22 µM).

P2X7 receptor neuroinflammation species pharmacology

A-438079 HCl Selectivity Profile vs. KN-62: Off-Target Liability Assessment

Broad receptor profiling reveals that A-438079 HCl maintains high selectivity for the P2X7 receptor, whereas the commonly used antagonist KN-62 exhibits significant off-target activity [1]. A-438079 HCl at concentrations up to 100 µM shows no significant activity at other P2X receptor subtypes (P2X2, P2X3, P2X4) [1]. In a separate selectivity panel encompassing 75 different G-protein-coupled receptors, enzymes, transporters, and ion channels, A-438079 HCl demonstrated minimal activity . In contrast, KN-62 is a known potent inhibitor of calmodulin-dependent kinase II (CaMKII) with an IC50 of ~0.9 µM, which complicates interpretation of P2X7-specific effects in cellular and in vivo models [2].

P2X7 antagonist off-target effects selectivity profiling

A-438079 HCl Efficacy in Neuropathic Pain: Comparison to Phenobarbital in Seizure-Induced Neuronal Death

In a rat model of status epilepticus (SE), A-438079 HCl (15 mg/kg, i.p.) provided superior neuroprotective effects compared to an equally effective anticonvulsant dose of phenobarbital (25 mg/kg) [1]. While both treatments reduced seizure severity and electrographic seizure duration, only A-438079 HCl significantly attenuated SE-induced neuronal death in the hippocampus [1]. Quantitative analysis revealed that A-438079 HCl reduced seizure severity by approximately 50% and decreased neuronal death by ~40% compared to vehicle-treated controls, whereas phenobarbital did not significantly protect against neuronal loss despite comparable seizure suppression [1].

neuropathic pain antinociception seizure model

A-438079 HCl vs. AZ10606120: P2X7 Antagonist Potency in Human and Rat Receptors

A-438079 HCl exhibits distinct species-dependent potency compared to the high-affinity antagonist AZ10606120 [1]. At human P2X7 receptors, A-438079 HCl displays a pIC50 of 6.9 (IC50 ≈ 126 nM), while AZ10606120 is considerably more potent with an IC50 of approximately 10 nM [1]. Conversely, at rat P2X7 receptors, A-438079 HCl demonstrates an IC50 of 100-300 nM, whereas AZ10606120 exhibits an IC50 of ~1.4 nM [2]. This differential profile highlights that AZ10606120 is a higher affinity antagonist in both species, but A-438079 HCl offers a more moderate potency that may be advantageous for applications requiring partial or titratable receptor blockade.

P2X7 receptor competitive antagonist species pharmacology

Recommended Experimental Applications for 3-(5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl Pyridine HCl Hydrate Based on Validated Evidence


Rodent Neuropathic Pain Models (SNL, CCI, SNI) Requiring P2X7 Antagonism

A-438079 HCl is an established reference standard for inducing antinociception in rat models of neuropathic pain. Intraperitoneal administration at 100-300 µmol/kg significantly elevates paw withdrawal thresholds in both spinal nerve ligation (SNL) and chronic constriction injury (CCI) models [1]. Intra-amygdala microinfusion (100 pmol/side) also ameliorates mechanical allodynia and thermal hyperalgesia in spared nerve injury (SNI) rats [2]. These validated dosing regimens and behavioral outcomes make A-438079 HCl the preferred tool compound for dissecting P2X7-mediated pain pathways.

Seizure and Neuroprotection Studies (Lithium-Pilocarpine Status Epilepticus)

For researchers investigating seizure-induced neurodegeneration, A-438079 HCl (15 mg/kg, i.p.) provides a dual benefit of seizure suppression and hippocampal neuroprotection that is not achieved by standard anticonvulsants like phenobarbital [3]. This compound effectively reduces both electrographic seizure severity and CA1/CA3 neuronal loss when administered 60 minutes post-seizure onset, establishing it as a critical tool for studies aiming to dissect P2X7 receptor contributions to epileptogenesis and excitotoxicity [3].

Cross-Species P2X7 Pharmacology Profiling (Human, Rat, Mouse)

Due to its well-characterized species-dependent potency (IC50: mouse 0.28 µM, rat 0.22 µM, human 0.07 µM), A-438079 HCl serves as an essential calibration standard for comparative P2X7 receptor pharmacology studies across rodent and human systems [4]. Its use alongside other antagonists (e.g., A-740003, AZ10606120) allows researchers to benchmark species-specific responses and select the appropriate antagonist for translational investigations [4].

Selective P2X7 Modulation in Complex Inflammatory Cascades

A-438079 HCl's clean selectivity profile—minimal activity at 75 off-target receptors and ion channels—makes it the antagonist of choice for experiments where unambiguous P2X7-specific modulation is required to interpret inflammatory cytokine release (e.g., IL-1β), calcium flux, and downstream signaling events [5]. This specificity is critical for studies linking P2X7 activation to NLRP3 inflammasome assembly or microglial activation in neuroinflammatory contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 438079 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.